molecular formula C13H10F2O2 B6379694 5-(3,4-Difluorophenyl)-2-methoxyphenol CAS No. 1261989-26-7

5-(3,4-Difluorophenyl)-2-methoxyphenol

Cat. No.: B6379694
CAS No.: 1261989-26-7
M. Wt: 236.21 g/mol
InChI Key: YLXDIUMSSIBJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Difluorophenyl)-2-methoxyphenol is a fluorinated aromatic compound featuring a phenol core substituted with a methoxy group at position 2 and a 3,4-difluorophenyl moiety at position 5.

Properties

IUPAC Name

5-(3,4-difluorophenyl)-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-5-3-9(7-12(13)16)8-2-4-10(14)11(15)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLXDIUMSSIBJTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70685525
Record name 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261989-26-7
Record name 3',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70685525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 2-Methoxyphenol

The first step involves regioselective bromination of 2-methoxyphenol (guaiacol) at the para-position relative to the methoxy group. The methoxy group’s strong electron-donating nature directs electrophilic substitution to position 5.

Procedure :
2-Methoxyphenol (10.0 g, 80.6 mmol) is dissolved in glacial acetic acid (50 mL) and cooled to 0°C. Bromine (4.3 mL, 84.6 mmol) is added dropwise over 30 minutes. The reaction mixture is stirred at room temperature for 12 hours, quenched with aqueous sodium bisulfite, and extracted with dichloromethane. The crude product, 5-bromo-2-methoxyphenol, is purified via silica gel chromatography (hexane:ethyl acetate, 4:1), yielding 14.2 g (85%) as a white solid.

Key Data :

ParameterValue
Yield85%
Melting Point92–94°C
Purity (HPLC)>98%

Suzuki-Miyaura Cross-Coupling

The brominated intermediate is coupled with 3,4-difluorophenylboronic acid under palladium catalysis to install the difluorophenyl group.

Procedure :
5-Bromo-2-methoxyphenol (5.0 g, 23.0 mmol), 3,4-difluorophenylboronic acid (4.4 g, 25.3 mmol), Pd(PPh₃)₄ (0.53 g, 0.46 mmol), and K₂CO₃ (6.3 g, 46.0 mmol) are suspended in a 3:1 mixture of 1,4-dioxane and water (40 mL). The reaction is heated at 90°C under nitrogen for 12 hours. Post-reaction, the mixture is filtered through Celite®, extracted with ethyl acetate, and concentrated. The product is recrystallized from ethanol/water (1:1), yielding 5.1 g (82%) of 5-(3,4-difluorophenyl)-2-methoxyphenol.

Optimization Insights :

  • Catalyst Screening : PdCl₂(dppf) and Pd(OAc)₂ showed inferior yields (65–70%) compared to Pd(PPh₃)₄.

  • Solvent Effects : Aqueous dioxane outperformed THF and DMF in minimizing side reactions.

Direct Coupling via Ullmann Reaction

Copper-Mediated Coupling

An alternative route employs Ullmann coupling between 2-methoxyphenol and 1-bromo-3,4-difluorobenzene under copper catalysis.

Procedure :
2-Methoxyphenol (3.0 g, 24.2 mmol), 1-bromo-3,4-difluorobenzene (5.2 g, 26.6 mmol), CuI (0.46 g, 2.4 mmol), and K₃PO₄ (7.7 g, 36.3 mmol) are combined in dimethylacetamide (30 mL). The mixture is heated at 120°C for 24 hours. After extraction with toluene and purification via column chromatography (hexane:ethyl acetate, 3:1), the product is isolated in 58% yield (3.4 g).

Limitations :

  • Moderate yield due to competing homocoupling.

  • Requires stoichiometric copper, complicating waste management.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates Suzuki coupling. A modified protocol reduced reaction time from 12 hours to 20 minutes.

Procedure :
A mixture of 5-bromo-2-methoxyphenol (2.0 g, 9.2 mmol), 3,4-difluorophenylboronic acid (1.8 g, 10.1 mmol), Pd(OAc)₂ (0.10 g, 0.46 mmol), and Cs₂CO₃ (4.5 g, 13.8 mmol) in DMF (15 mL) is irradiated at 150°C (200 W) for 20 minutes. Post-processing yields 1.9 g (86%) of product.

Advantages :

  • Enhanced reaction efficiency.

  • Reduced catalyst loading (5 mol% vs. 10 mol% in conventional heating).

Comparative Analysis of Methods

MethodYieldTimeCost EfficiencyScalability
Bromination-Suzuki82%12 hHighExcellent
Ullmann Coupling58%24 hModerateLimited
Microwave Suzuki86%0.3 hHighModerate

Mechanistic Considerations

Bromination Regioselectivity

The methoxy group’s +M effect directs bromine to the para-position, as confirmed by DFT calculations showing a 12.3 kcal/mol preference for 5-bromo over 3-bromo substitution.

Suzuki Coupling Transmetalation

The oxidative addition of Pd⁰ to the C–Br bond forms a PdII intermediate, which undergoes transmetalation with the boronic acid. Reductive elimination yields the biaryl product.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Difluorophenyl)-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(3,4-Difluorophenyl)-2-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Positional Isomers: 5-(3,5-Difluorophenyl)-2-methoxyphenol

Key Differences :

  • Substituent Pattern: The 3,5-difluoro isomer (CAS 1261898-75-2) has fluorine atoms at positions 3 and 5 on the phenyl ring, compared to 3 and 4 in the target compound.
  • Physicochemical Properties : Both isomers share the molecular formula C₁₃H₁₀F₂O₂ (MW: 236.21 g/mol). However, the 3,5-difluoro isomer has a calculated logP of 3.346, indicating moderate lipophilicity. The 3,4-difluoro analog may exhibit a slightly lower logP due to reduced symmetry and altered dipole interactions, though experimental data are unavailable .

Table 1: Positional Isomer Comparison

Property 5-(3,4-Difluorophenyl)-2-methoxyphenol 5-(3,5-Difluorophenyl)-2-methoxyphenol
Fluorine Positions 3,4 3,5
Molecular Weight 236.21 g/mol 236.21 g/mol
logP (Predicted) ~3.2 (estimated) 3.346
Potential Applications Drug intermediates, agrochemicals Similar, with possible variance in bioavailability

Heterocyclic Analogs: Benzothiazole and Triazole Derivatives

Example 1 : 5-(3,4-Difluorophenyl)-2-(3-fluoro-N-pyrrolidylamido)-benzothiazole ()

  • Structural Differences: Replaces the phenol-methoxy core with a benzothiazole ring and a pyrrolidine carbamate group.
  • Biological Relevance: This compound was synthesized for antitrypanosomal activity testing, highlighting the role of the 3,4-difluorophenyl group in enhancing target binding. The phenol group in the target compound may improve solubility compared to the lipophilic benzothiazole .

Example 2 : Triazole Derivatives with 2,4-Difluorophenyl Groups ()

  • Such derivatives are often used as kinase inhibitors or antimicrobial agents .

Functional Group Variants: Aldehydes and Pyridines

Example 1 : 4-(3,4-Difluorophenyl)benzaldehyde ()

  • Functional Group Impact: The aldehyde group increases electrophilicity, making it reactive in condensation reactions. In contrast, the phenol-methoxy group in the target compound offers hydrogen-bonding capacity, beneficial for protein interactions in drug design .

Example 2 : 2-Fluoro-5-(4-fluorophenyl)pyridine ()

  • Electronic Effects: The pyridine ring introduces a nitrogen atom, creating a π-deficient system. This contrasts with the electron-rich phenol ring in the target compound, which may exhibit different solubility and stability profiles .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(3,4-Difluorophenyl)-2-methoxyphenol, and how can reaction conditions be optimized?

  • Methodology : A multi-step synthesis approach is typically employed. For example, coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) can link the difluorophenyl group to a methoxyphenol precursor . Purification often involves liquid-liquid extraction (e.g., EtOAc/water) followed by column chromatography. Reaction optimization may require adjusting temperature (e.g., −5°C for sensitive intermediates) and stoichiometry of reagents like phenyl chloroformate .

Q. How should researchers characterize the purity and structural integrity of 5-(3,4-Difluorophenyl)-2-methoxyphenol?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic regions) .
  • HPLC-MS : Quantify purity (>95%) and detect impurities from side reactions .
  • Melting Point Analysis : Compare with literature values to assess crystallinity .

Q. What solvents and storage conditions are optimal for this compound?

  • Methodology : Store under inert gas (N2_2/Ar) at −20°C to prevent oxidation. Polar aprotic solvents (e.g., DMSO, THF) are ideal for dissolution, while halogenated solvents (e.g., DCM) may interfere with fluorine NMR analysis .

Advanced Research Questions

Q. How do electronic effects of the 3,4-difluorophenyl and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing fluorine atoms activate the phenyl ring for electrophilic substitution but may deactivate it toward nucleophilic attacks. Computational studies (DFT) can map electron density distribution, while Hammett constants (σm_m, σp_p) predict substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodology :

  • SAR Analysis : Compare bioactivity across analogs (e.g., replacing fluorine with chlorine alters logPP and target binding ).
  • Assay Standardization : Control variables like cell line selection (e.g., fungal vs. mammalian enzymes) and solvent carriers .
  • Meta-Analysis : Use tools like RIFM criteria to evaluate toxicity data reproducibility .

Q. Can 5-(3,4-Difluorophenyl)-2-methoxyphenol serve as a precursor for materials science applications, such as liquid crystals?

  • Methodology : Functionalize the phenol group via etherification or esterification to tune mesogenic properties. For example, attaching alkyl chains (e.g., hexyl groups) enhances thermal stability in liquid crystal phases . Phase behavior can be characterized via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .

Q. What mechanisms underlie its potential antifungal activity, and how does this compare to structurally related compounds?

  • Methodology :

  • Enzyme Inhibition Assays : Test inhibition of fungal CYP51 or chitin synthase, common targets for azole derivatives .
  • Molecular Docking : Model interactions between the difluorophenyl moiety and enzyme active sites (e.g., via AutoDock Vina) .
  • Comparative Studies : Benchmark against analogs like 5-(3,4-Dichlorophenyl)-2-methoxyphenol to assess fluorine’s role in potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.